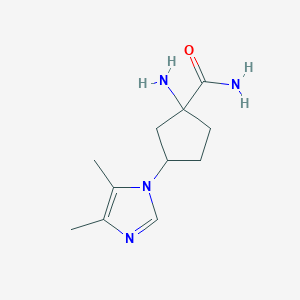
1-Amino-3-(4,5-dimethyl-1h-imidazol-1-yl)cyclopentane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-(4,5-dimethyl-1h-imidazol-1-yl)cyclopentane-1-carboxamide is a compound that features a unique structure combining an imidazole ring with a cyclopentane backbone. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the imidazole ring, a common motif in biologically active molecules, suggests that this compound may exhibit interesting pharmacological properties.
Preparation Methods
The synthesis of 1-Amino-3-(4,5-dimethyl-1h-imidazol-1-yl)cyclopentane-1-carboxamide typically involves the formation of the imidazole ring followed by its attachment to the cyclopentane moiety. One common synthetic route involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity, often using catalysts and controlled environments to ensure consistency and scalability.
Chemical Reactions Analysis
1-Amino-3-(4,5-dimethyl-1h-imidazol-1-yl)cyclopentane-1-carboxamide can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The imidazole ring can participate in substitution reactions, where substituents on the ring are replaced by other groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-3-(4,5-dimethyl-1h-imidazol-1-yl)cyclopentane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing imidazole rings.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: Due to the presence of the imidazole ring, it may exhibit pharmacological properties such as enzyme inhibition or receptor modulation.
Mechanism of Action
The mechanism by which 1-Amino-3-(4,5-dimethyl-1h-imidazol-1-yl)cyclopentane-1-carboxamide exerts its effects is likely related to its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The cyclopentane moiety may also contribute to the compound’s overall binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar compounds include other imidazole-containing molecules such as:
1-Amino-3-(1H-imidazol-1-yl)cyclopentane-1-carboxamide: This compound lacks the dimethyl groups on the imidazole ring, which may affect its biological activity and chemical reactivity.
5-Amino-pyrazoles: These compounds also contain nitrogen heterocycles and are used in various synthetic and medicinal applications.
2-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-imidazole: Known for its anticancer activity, this compound highlights the diverse applications of imidazole derivatives.
The uniqueness of 1-Amino-3-(4,5-dimethyl-1h-imidazol-1-yl)cyclopentane-1-carboxamide lies in its specific substitution pattern and the combination of the imidazole ring with a cyclopentane backbone, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H18N4O |
|---|---|
Molecular Weight |
222.29 g/mol |
IUPAC Name |
1-amino-3-(4,5-dimethylimidazol-1-yl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C11H18N4O/c1-7-8(2)15(6-14-7)9-3-4-11(13,5-9)10(12)16/h6,9H,3-5,13H2,1-2H3,(H2,12,16) |
InChI Key |
UATLFRSDVNDTMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C=N1)C2CCC(C2)(C(=O)N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















